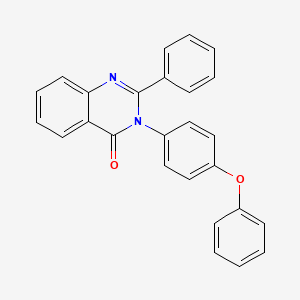

3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one

Beschreibung

3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative featuring a bicyclic quinazolin-4-one core substituted at positions 2 and 3 with phenyl and 4-phenoxyphenyl groups, respectively. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The synthesis of this compound likely follows established routes for analogous derivatives, such as condensation of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one with 4-phenoxyaniline in the presence of pyridine or acetic acid .

Eigenschaften

CAS-Nummer |

88538-77-6 |

|---|---|

Molekularformel |

C26H18N2O2 |

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

3-(4-phenoxyphenyl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C26H18N2O2/c29-26-23-13-7-8-14-24(23)27-25(19-9-3-1-4-10-19)28(26)20-15-17-22(18-16-20)30-21-11-5-2-6-12-21/h1-18H |

InChI-Schlüssel |

ORCASLQVTNCESM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzophenone with 4-phenoxybenzaldehyde under acidic conditions to form the desired quinazolinone structure .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction efficiency. The use of continuous flow reactors and other advanced technologies can further improve the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in the development of new materials with specific properties.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of cancer, inflammation, and other diseases due to its biological activity.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to the modulation of cellular processes like proliferation, apoptosis, and differentiation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 4-acetylphenyl group (electron-withdrawing) enhances electrophilicity, favoring nucleophilic reactions in further derivatization .

- Hydroxyethyl substituents improve water solubility, critical for bioavailability .

- Alkylideneamino groups (e.g., hexan-2-ylideneamino) enable Schiff base formation, expanding applications in metal coordination and antimicrobial activity .

Physicochemical and Spectral Properties

Infrared (IR) Spectral Data

The carbonyl (C=O) stretching frequency in quinazolinones varies with substituent electronic effects:

The phenoxyphenyl group’s electron-donating nature is expected to lower the C=O frequency slightly compared to electron-withdrawing groups like acetyl .

Antimicrobial Activity

- 3-(5-(3-Methoxybenzylidene)-2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one (16): Exhibited potent antimicrobial activity (pMICam = 1.71 μM/mL) due to the thiazolidinone moiety and methoxybenzylidene group .

- 3-(2-Hydroxyethyl)-2-phenylquinazolin-4(3H)-one : Moderate antifungal activity against Candida albicans (MIC = 32 μg/mL) via interactions with fungal exo-1,3-beta-glucanase .

- 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one: Predicted to inhibit bacterial outer membrane protein A (OMPA) due to aromatic stacking but may suffer from reduced permeability due to hydrophobicity .

Anticancer Activity

- 3-(5-(4-Bromobenzylidene)-2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one (7) : IC50 = 5.27 μM against HCT116 colon cancer cells, surpassing 5-fluorouracil (IC50 = 6.00 μM) .

- 2-Phenylquinazolin-4(3H)-one derivatives : Compounds with electron-withdrawing groups (e.g., chloro, nitro) showed enhanced cytotoxicity (IC50 < 10 μM) in multiple tumor lines .

- 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one: Hypothesized to induce apoptosis via mitochondrial complex I inhibition, similar to acetylphenyl analogues .

ADMET and Pharmacokinetic Profiles

Biologische Aktivität

3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a quinazoline derivative that has garnered attention due to its diverse biological activities. Quinazolines are known for their broad spectrum of pharmacological effects, including anticancer, antibacterial, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-phenylquinazolin-4(3H)-one with phenoxy-substituted aromatic aldehydes. The process can be summarized as follows:

- Formation of the Quinazolinone Core : Start with anthranilic acid and benzoyl chloride to form a benzo[d][1,3]oxazin-4-one intermediate.

- Hydrazine Reaction : Condense the intermediate with hydrazine to yield 3-amino-2-phenylquinazolin-4(3H)-one.

- Final Condensation : React the aminoquinazolinone with various substituted phenoxy aldehydes to produce the target compound.

Anticancer Activity

Recent studies indicate that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one have shown potent activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds were reported in the range of 10–12 µM, demonstrating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have been well-documented. The incorporation of phenoxy groups enhances the antibacterial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 80 |

Antioxidant Activity

The antioxidant capacity of 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one has been evaluated using various assays such as ABTS and DPPH. The presence of hydroxyl groups in the structure significantly enhances antioxidant activity, suggesting a structure–activity relationship where specific substituents can optimize these effects .

The biological activities of quinazoline derivatives are attributed to several mechanisms:

- Inhibition of Kinases : Many quinazolines act as inhibitors of receptor tyrosine kinases (RTKs), particularly EGFR, which is crucial in cancer progression.

- Antimicrobial Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

- Antioxidant Mechanism : Quinazolines can scavenge free radicals and chelate metal ions, thus mitigating oxidative stress in cells.

Case Studies

A notable case study involved the evaluation of a series of quinazoline derivatives, including those similar to 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one, which demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.